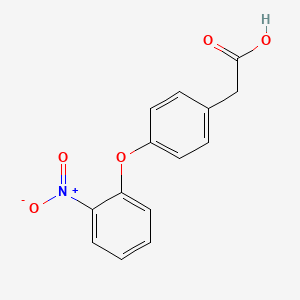
4-(2-Nitrophenoxy)phenylacetic acid
Número de catálogo B8324879
Peso molecular: 273.24 g/mol
Clave InChI: NFANMRVKNLBYBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07160887B1
Procedure details


Aqueous 1 N sodium hydroxide solution (41.7 ml, 41.7 mmols) was added to a solution of methyl 4-(2-nitrophenoxy)phenylacetate (2.7 g, 9.3 mmols) in tetrahydrofuran (50 ml) and methanol (50 ml). The resulting mixture was stirred at 40° C. for 1 hour. Water and potassium hydrogensulfate (5.68 g, 41.7 mmols) were added to the reaction mixture, which was then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the resulting solid was recrystallized from ethyl acetate/hexane to give a crystal of 4-(2-nitrophenoxy)phenylacetic acid (1.83 g, 71.8%).

Name
methyl 4-(2-nitrophenoxy)phenylacetate
Quantity
2.7 g
Type
reactant
Reaction Step One





Yield
71.8%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[N+:3]([C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([O:18]C)=[O:17])=[CH:11][CH:10]=1)([O-:5])=[O:4].O.S([O-])(O)(=O)=O.[K+]>O1CCCC1.CO>[N+:3]([C:6]1[CH:23]=[CH:22][CH:21]=[CH:20][C:7]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:13][CH:14]=1)([O-:5])=[O:4] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
methyl 4-(2-nitrophenoxy)phenylacetate
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(OC2=CC=C(C=C2)CC(=O)OC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 40° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
This was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solid was recrystallized from ethyl acetate/hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(OC2=CC=C(C=C2)CC(=O)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.83 g | |
| YIELD: PERCENTYIELD | 71.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
